1-Cyclopropyl-N-(2-fluoro-3-methoxybenzyl)methanamine
Description
1-Cyclopropyl-N-(2-fluoro-3-methoxybenzyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine backbone, which is further substituted with a 2-fluoro-3-methoxybenzyl group
Properties
IUPAC Name |
1-cyclopropyl-N-[(2-fluoro-3-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-15-11-4-2-3-10(12(11)13)8-14-7-9-5-6-9/h2-4,9,14H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTIGUWATOOSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CNCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-N-(2-fluoro-3-methoxybenzyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Methanamine Backbone: The methanamine backbone is introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Substitution with 2-Fluoro-3-Methoxybenzyl Group: The final step involves the substitution of the methanamine with the 2-fluoro-3-methoxybenzyl group, which can be achieved through nucleophilic substitution reactions using appropriate benzyl halides.
Industrial Production Methods
Industrial production of 1-Cyclopropyl-N-(2-fluoro-3-methoxybenzyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-N-(2-fluoro-3-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and benzyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-Cyclopropyl-N-(2-fluoro-3-methoxybenzyl)methanamine, which can be further utilized in different applications.
Scientific Research Applications
1-Cyclopropyl-N-(2-fluoro-3-methoxybenzyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-(2-fluoro-3-methoxybenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-N-(furan-2-ylmethyl)methanamine: Similar structure with a furan ring instead of the 2-fluoro-3-methoxybenzyl group.
1-Cyclopropyl-N-(2-chloro-3-methoxybenzyl)methanamine: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
1-Cyclopropyl-N-(2-fluoro-3-methoxybenzyl)methanamine is unique due to the presence of the 2-fluoro-3-methoxybenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
